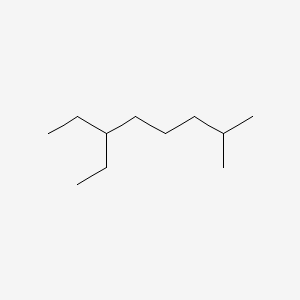
6-Ethyl-2-methyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-methyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it is a hydrocarbon with a chain of carbon atoms that includes branches. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methyloctane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process often includes the separation and purification of the desired compound from a mixture of hydrocarbons through distillation and other refining techniques .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methyloctane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens, such as chlorine or bromine, under UV light to form haloalkanes.
Cracking: Breaking down larger molecules into smaller ones, often using heat and catalysts.
Common Reagents and Conditions
Oxidation: Typically requires a strong oxidizing agent, such as potassium permanganate or chromic acid.
Reduction: Involves the use of reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under UV light.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Haloalkanes, such as 6-chloro-2-methyloctane.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
6-Ethyl-2-methyloctane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role in biological systems and its presence in certain biological samples.
Medicine: Explored for its potential effects and interactions with biological molecules.
Industry: Utilized in the formulation of certain industrial products and as a component in fuel research.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methyloctane involves its interactions at the molecular level. As an alkane, it is relatively inert, but it can participate in reactions under specific conditions. The molecular targets and pathways involved depend on the type of reaction it undergoes. For example, in combustion, it reacts with oxygen to produce energy, carbon dioxide, and water .
Comparison with Similar Compounds
Similar Compounds
2-Methyloctane: A similar branched alkane with one fewer ethyl group.
2-Ethylhexane: Another branched alkane with a different branching pattern.
3-Ethyl-2-methylpentane: A smaller branched alkane with a similar structure.
Uniqueness
6-Ethyl-2-methyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness can influence its reactivity, boiling point, and other characteristics compared to similar compounds .
Properties
CAS No. |
62016-19-7 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
6-ethyl-2-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-11(6-2)9-7-8-10(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
AZXGABNJUBNOHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


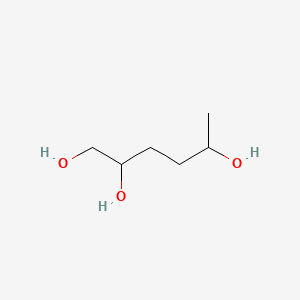
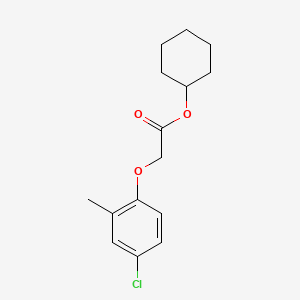
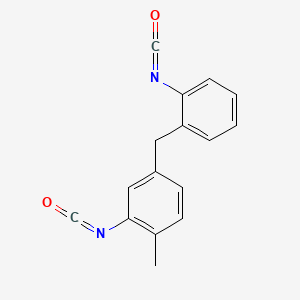
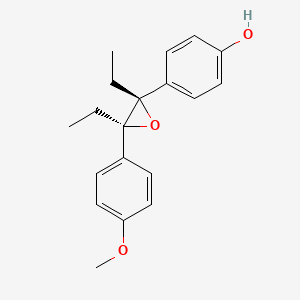

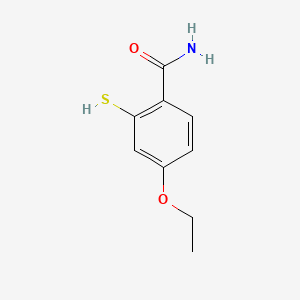
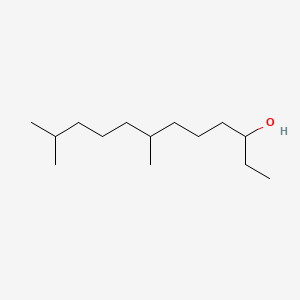
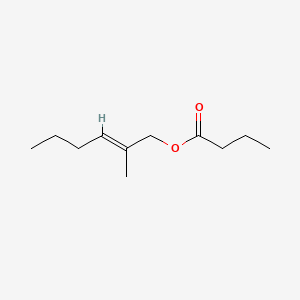

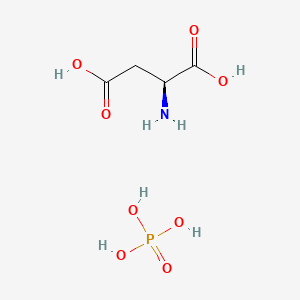
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)



